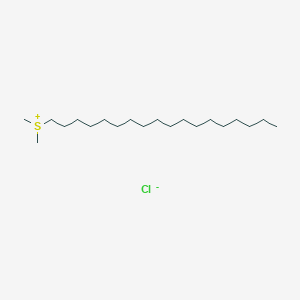

Dimethyl(octadecyl)sulfanium;chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonium chlorides can involve the reaction of a sulfoxide with hydroxyaromatic compounds in the presence of hydrochloric acid, as described in the third paper. This method has been used to prepare dimethyl-hydroxyaryl-sulfonium chlorides, which suggests that similar methods could potentially be applied to synthesize long-chain alkyl sulfonium chlorides like dimethyl(octadecyl)sulfanium chloride .

Molecular Structure Analysis

The structure of sulfonium salts is a key aspect of their chemistry. The papers provided do not directly address the molecular structure of dimethyl(octadecyl)sulfanium chloride, but they do discuss the structural analysis of related sulfonium compounds using techniques such as NMR spectroscopy and elemental analysis . These techniques are essential for confirming the structure of synthesized compounds.

Chemical Reactions Analysis

The papers discuss various reactions involving sulfonium compounds. For example, the first paper describes the reaction of a bicyclic compound with arene sulfenyl chlorides, leading to products of trans annular cyclization . The second paper also discusses heterocyclization reactions with sulfenyl chlorides . These reactions highlight the reactivity of sulfonium compounds and their potential to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not specifically mention the physical and chemical properties of dimethyl(octadecyl)sulfanium chloride, they do provide information on the properties of similar sulfonium compounds. For instance, the pyrolysis of sulfonium chlorides to yield thioethers as described in the third paper indicates the thermal stability and potential decomposition pathways of these salts . The solubility, melting points, and reactivity of sulfonium salts are important properties that can be inferred from such studies.

Applications De Recherche Scientifique

Membrane Structure and Stability Modulation

Research on compounds like Dimethyl sulphoxide (DMSO) has shown significant effects on the stability and dynamics of biomembranes, which are crucial for cell biology applications. DMSO, for example, is known to modulate membrane structure, enhancing cryoprotection, cell fusion, and permeability. This property is vital for biomedical research and applications involving cell preservation and manipulation (Yu & Quinn, 1998).

Environmental and Ecosystem Impact

Studies on the climatically active gas dimethylsulphide (DMS) and its precursors highlight the complex nature of sulfur compounds in marine ecosystems. These investigations provide insights into the production, consumption, and atmospheric implications of sulfur compounds, essential for understanding and modeling climate change effects. This research underscores the necessity for comprehensive studies on sulfur compounds' roles in natural processes and their potential technological applications (Stefels et al., 2007).

Hydroprocessing Catalysts

Transition metal sulphides have been reviewed for their hydroprocessing capabilities, including the treatment of heavy oils and pollutants. These materials are crucial for environmental remediation and energy sector applications, offering pathways to more sustainable processing technologies. The review of metal sulphide precipitation, for example, integrates fundamental and applied research, suggesting potential for future consolidation and innovation in hydroprocessing and environmental applications (Lewis, 2010).

Safety And Hazards

While specific safety and hazard information for DODS is not available in the search results, it is always important to handle chemicals with care and use appropriate safety measures.

Orientations Futures

DODS holds immense potential in scientific research. With its unique properties, it finds applications in various fields like organic synthesis, pharmaceutical research, and material science1.

Please note that this information is based on the available search results and may not cover all aspects of Dimethyl(octadecyl)sulfanium;chloride. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

dimethyl(octadecyl)sulfanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSVIXNKUKAARM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(octadecyl)sulfanium chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)

![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2553103.png)